3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
Description
This compound is a complex heterocyclic molecule featuring a pyridin-2(1H)-one core substituted with a 4-(4-fluorophenyl)piperazine moiety, a pyridin-2-ylmethyl group, a hydroxy group at position 4, a 2-methoxyethyl chain at position 1, and a methyl group at position 4.
Properties
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O3/c1-18-17-22(31)23(25(32)30(18)15-16-33-2)24(21-5-3-4-10-27-21)29-13-11-28(12-14-29)20-8-6-19(26)7-9-20/h3-10,17,24,31H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLWIVFRZKQRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a piperazine ring, fluorophenyl group, and pyridinyl moiety, which suggest diverse interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 448.49 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. Notably, it has been studied for its potential as a monoamine oxidase (MAO) inhibitor , which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially offering therapeutic benefits in conditions like depression and anxiety disorders .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various pharmacological effects:
- Antidepressant Activity : By inhibiting MAO, the compound may enhance mood-regulating neurotransmitter levels, thereby exhibiting antidepressant properties.
- Antipsychotic Effects : The piperazine moiety is commonly found in antipsychotic medications, suggesting that this compound may also have antipsychotic potential .
- Cytotoxic Effects : Preliminary studies have shown that derivatives of similar structures can exhibit cytotoxicity against cancer cell lines. For instance, related compounds demonstrated significant inhibition of cell growth in L929 fibroblast cells, indicating potential for further development as anticancer agents .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one:
- Inhibition Studies : Research on similar piperazine derivatives revealed IC50 values ranging from 0.013 µM to 0.039 µM for MAO-B inhibition, suggesting strong activity that may be comparable to our compound .
- Cytotoxicity Tests : In vitro studies indicated that certain derivatives exhibited IC50 values for cytotoxicity at concentrations as low as 27 µM, highlighting their potential use in cancer treatment .
- Neuroprotective Effects : Some studies have suggested that compounds with similar structural features can protect neuronal cells from oxidative stress, which is critical for developing treatments for neurodegenerative diseases .
Data Summary Table
Comparison with Similar Compounds
Research Findings and Data Limitations
While structural analogues from patent literature provide insights into structure-activity relationships (SAR), direct pharmacological data for the target compound are scarce . Key gaps include:
- Binding Affinity Studies: No published IC₅₀ or Ki values for receptor targets (e.g., 5-HT₁A, D₂).
- In Vivo Efficacy : Absence of animal model data for pharmacokinetics or toxicity.
Table 2: Known Data for Comparable Compounds
| Compound | Receptor Binding (Ki, nM) | Solubility (mg/mL) | Half-life (h) |
|---|---|---|---|
| Target Compound | Not reported | Predicted: 0.15 (pH 7.4) | Not reported |
| 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (from Chemie DB) | 5-HT₁A: 12.3 ± 1.2 | 0.09 (pH 7.4) | 4.2 (rat) |
| Patent compound 2 (dimethoxyphenyl) | D₂: 8.7 ± 0.9 | 0.03 (pH 7.4) | 6.8 (rat) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
